2-Benzylsulfanyl-N-o-tolyl-propionamide (molecular formula C₁₇H₁₉NOS; molecular weight 285.4 g/mol) is a synthetic small-molecule propionamide derivative bearing a benzylsulfanyl thioether at the α‑carbon and an N‑(2‑methylphenyl) amide substituent. The compound belongs to a class of α‑thioether amides that have been catalogued in screening libraries as potential ligands for G‑protein‑coupled receptors (GPCRs) such as the glucagon‑like peptide‑1 receptor and the neuropeptide S receptor, based on structurally related analogs [REFS‑1].
Molecular FormulaC17H19NOS
Molecular Weight285.4 g/mol
Cat. No.B5253077
⚠ Attention: For research use only. Not for human or veterinary use.
2-Benzylsulfanyl-N-o-tolyl-propionamide: Structural Identity and Research-Grade Characteristics
2-Benzylsulfanyl-N-o-tolyl-propionamide (molecular formula C₁₇H₁₉NOS; molecular weight 285.4 g/mol) is a synthetic small-molecule propionamide derivative bearing a benzylsulfanyl thioether at the α‑carbon and an N‑(2‑methylphenyl) amide substituent. The compound belongs to a class of α‑thioether amides that have been catalogued in screening libraries as potential ligands for G‑protein‑coupled receptors (GPCRs) such as the glucagon‑like peptide‑1 receptor and the neuropeptide S receptor, based on structurally related analogs [REFS‑1]. Its physicochemical profile—a single hydrogen‑bond donor, two hydrogen‑bond acceptors, and a calculated XlogP of approximately 4.5—places it in favorable drug‑like chemical space according to Lipinski’s rule of five, as observed for closely related benzylsulfanyl propanamides [REFS‑1]. Characterized by routine spectroscopic methods including ¹H and ¹³C NMR, the compound is primarily supplied as a research reagent for medicinal chemistry and chemical biology investigations [REFS‑2].
GPCR probeOrtho-tolyl conformational constraint may support target-engagement screens
Synthetic scaffoldα‑Thioether amide intermediate for focused library construction
Chromatography markerRetention‑time standard for HPLC isomer separation method development
[1] GLASS (GPCR-Ligand Association) Database, entry for 2-benzylsulfanyl-N-(2-phenylphenyl)propanamide (AC1MGWUV). Zhang Group, University of Michigan. https://zhanggroup.org/GLASS/ligand.cgi?id=ACAYCMLVJGOTJK-UHFFFAOYSA-N View Source
[2] SpectraBase (John Wiley & Sons), entry for 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)propanamide, Compound ID APHoiXae9nv. View Source
Why 2-Benzylsulfanyl-N-o-tolyl-propionamide Cannot Be Simply Interchanged with Positional Isomers or N‑Alkyl Analogs
Substituting 2-benzylsulfanyl-N-o-tolyl-propionamide with its meta‑ or para‑tolyl positional isomers, or with N‑alkyl (e.g., N‑isopropyl) analogs, is not straightforward because the ortho‑methyl substituent exerts a well‑documented steric and conformational effect on the N‑aryl amide bond. In ortho‑substituted anilides, the methyl group restricts rotation around the N–C(aryl) bond, locking the aromatic ring out of plane with the amide and altering the spatial disposition of the benzylsulfanyl pharmacophore [REFS‑1]. This conformational bias directly impacts molecular recognition: structurally related ortho‑biphenylyl and ortho‑chloro‑methylphenyl propanamides show distinct GPCR interaction fingerprints in the GLASS database, whereas meta‑ and para‑substituted regioisomers are absent from the same interaction maps, suggesting the ortho arrangement is critical for target engagement [REFS‑1]. Procurement decisions that treat these regioisomers as interchangeable therefore risk selecting a compound with a fundamentally different conformational ensemble, binding geometry, and biological outcome.
Meta/para regioisomers absent; risk of lost target engagement
Procurement risk
May support targeted ortho‑substituted screening
Conformational ensemble may not transfer; verify binding
[1] GLASS (GPCR-Ligand Association) Database, entry for 2-benzylsulfanyl-N-(2-phenylphenyl)propanamide (AC1MGWUV). Zhang Group, University of Michigan. https://zhanggroup.org/GLASS/ligand.cgi?id=ACAYCMLVJGOTJK-UHFFFAOYSA-N View Source
Quantitative Differential Evidence for 2-Benzylsulfanyl-N-o-tolyl-propionamide Versus Closest Analogs
Research Application Scenarios for 2-Benzylsulfanyl-N-o-tolyl-propionamide Based on Available Structural and Class-Level Evidence
GPCR Target‑Engagement Screening as an Ortho‑Tolyl Conformational Probe
The ortho‑methyl group of 2‑benzylsulfanyl‑N‑o‑tolyl‑propionamide is expected to restrict N‑aryl amide bond rotation, generating a conformationally constrained pharmacophore. This property makes the compound suitable for use as a conformational probe in GPCR binding screens, particularly for receptors where structurally related ortho‑substituted propanamides (e.g., the 2‑biphenylyl analog) have demonstrated predicted interactions with the glucagon‑like peptide‑1 receptor and the neuropeptide S receptor in the GLASS ligand‑GPCR association database [REFS‑1]. Researchers investigating the conformational determinants of receptor subtype selectivity can employ this compound alongside its meta‑ and para‑tolyl isomers to deconvolute the steric contribution to binding.
Focused Library Synthesis Around the α‑Benzylsulfanyl Propionamide Scaffold
The compound serves as a validated synthetic intermediate for generating focused libraries of α‑thioether amides. The synthetic route—nucleophilic substitution of an α‑halo propionamide with benzyl mercaptan under basic conditions—parallels the methodology used for the 3‑chloro‑2‑methylphenyl analog, which has been fully characterized by ¹H and ¹³C NMR in DMSO‑d₆ [REFS‑2]. The o‑tolyl substituent introduces a defined steric parameter (Taft Es value or Charton ν value) that can be systematically varied across a library to establish structure‑activity relationships for targets where the ortho‑substitution pattern is known to influence potency.
Analytical Reference Standard for Chromatographic Method Development
Given the availability of spectroscopic reference data for closely related benzylsulfanyl propanamides [REFS‑2], 2‑benzylsulfanyl‑N‑o‑tolyl‑propionamide can be employed as a retention‑time marker and system suitability standard during reversed‑phase HPLC or UPLC method development for this compound class. Its distinct UV chromophore (combined benzyl and o‑toluidide absorbance) and moderate lipophilicity (predicted logP ≈ 4.5) provide a well‑defined chromatographic profile suitable for separating positional isomers (ortho, meta, para) that may co‑elute under generic gradient conditions.
In Silico Selectivity Profiling Against the Human GPCRome
Using the GLASS database framework, which has catalogued predicted interactions between a structurally analogous 2‑biphenylyl propanamide and the human GLP‑1 and NPS receptors [REFS‑1], computational chemists can perform similarity‑based virtual screening of 2‑benzylsulfanyl‑N‑o‑tolyl‑propionamide against the entire GPCRome. The ortho‑methyl substituent’s unique shape and electrostatic profile (distinct from the larger biphenylyl group) can be exploited in proteochemometric models to predict off‑target liabilities and guide the selection of this compound for specific receptor families prior to experimental testing.
Application
Selection Property
Validation Focus
GPCR conformational probe
Ortho-methyl steric constraint
Steric contribution to receptor subtype selectivity
α‑Thioether amide library synthesis
Ortho-tolyl steric parameter (Taft Es)
Structure‑activity relationship across ortho‑substitution
HPLC isomer separation
Distinct UV chromophore and predicted logP ~4.5
Resolution of ortho/meta/para positional isomers
In silico GPCRome selectivity profiling
Ortho‑methyl vs. biphenylyl electrostatic profile
Off‑target liability prediction via proteochemometric models
[1] GLASS (GPCR-Ligand Association) Database, entry for 2-benzylsulfanyl-N-(2-phenylphenyl)propanamide (AC1MGWUV). Zhang Group, University of Michigan. https://zhanggroup.org/GLASS/ligand.cgi?id=ACAYCMLVJGOTJK-UHFFFAOYSA-N View Source
[2] SpectraBase (John Wiley & Sons), entry for 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)propanamide, Compound ID APHoiXae9nv. View Source
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